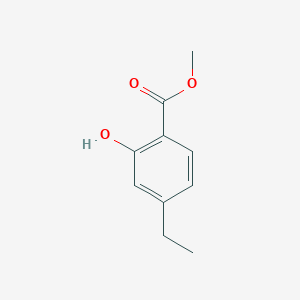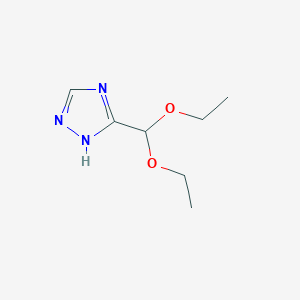
Butyl 2-propylpentanoate
Overview
Description
Butyl 2-propylpentanoate: is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound is through the esterification of butanol with 2-propylpentanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction proceeds to completion.
Fischer Esterification: Another method involves the Fischer esterification process, where butanol and 2-propylpentanoic acid are heated in the presence of an acid catalyst. The reaction mixture is then distilled to obtain the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient distillation systems to purify the final product. Continuous flow reactors and advanced catalyst systems can also be employed to enhance the efficiency and yield of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of butanol and 2-propylpentanoic acid.
Reduction: Reduction reactions involving this compound can lead to the formation of alcohols or other reduced derivatives.
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Butanol and 2-propylpentanoic acid.
Reduction: Alcohols or other reduced derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Butyl 2-propylpentanoate is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biological studies to investigate the effects of esters on biological systems and their potential as biomarkers. Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug delivery systems or as a precursor for pharmaceuticals. Industry: this compound is utilized in the production of fragrances, flavors, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which Butyl 2-propylpentanoate exerts its effects depends on its specific application. For example, in the context of drug delivery, the ester may undergo hydrolysis in the body to release active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Butyl Acetate: Another ester used in fragrances and solvents.
Ethyl Butyrate: Commonly used in flavorings and fragrances.
Propyl Hexanoate: Used in flavor and fragrance applications.
Uniqueness: Butyl 2-propylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties compared to other esters
Properties
IUPAC Name |
butyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-10-14-12(13)11(8-5-2)9-6-3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSGLOCTOBKQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709458 | |
| Record name | Butyl 2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-92-5 | |
| Record name | Butyl 2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)
